
2-Chinoxalinmethanolnitrat-1,4-Dioxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinoxalinemethanol Nitrate 1,4-Dioxide is a biochemical used for proteomics research . It has a molecular formula of C9H7N3O5 and a molecular weight of 237.17 .
Synthesis Analysis
Quinoxaline 1,4-dioxides, such as 2-Quinoxalinemethanol Nitrate 1,4-Dioxide, have been the focus of synthetic chemists due to their high reactivity and tendency to undergo various rearrangements . The synthesis of quinoxalines has been intensively studied, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .Molecular Structure Analysis
The molecular structure of 2-Quinoxalinemethanol Nitrate 1,4-Dioxide consists of a quinoxaline core with two N-oxide groups .Chemical Reactions Analysis
Quinoxaline 1,4-dioxides are known for their high reactivity and tendency to undergo various rearrangements . They are an important class of heterocyclic N-oxides, which have piqued the interest of synthetic chemists .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antibiotika
Chinoxalin-1,4-dioxide, einschließlich 2-Chinoxalinmethanolnitrat-1,4-Dioxid, sind für ihre antibakteriellen Eigenschaften bekannt. Sie werden bei der Entwicklung neuer Antibiotika berücksichtigt, da sie bakterielle Infektionen gezielt bekämpfen und hemmen können .
Antitumor-Aktivität
Diese Verbindungen haben sich in der Onkologie als vielversprechend erwiesen. Ihre Struktur ermöglicht Wechselwirkungen mit verschiedenen Proteinen, Enzymen und Rezeptoren, was für die Synthese neuer Antikrebsmittel entscheidend ist .
Antifungal-Anwendungen
Das biologische Wirkungsspektrum von Chinoxalin-1,4-dioxiden erstreckt sich auf antimykotische Eigenschaften. Dies macht sie wertvoll in der Forschung und Behandlung von Pilzinfektionen .
Insektizide und herbizide Anwendungen
Die beiden N-Oxidgruppen in Chinoxalin-1,4-dioxiden tragen zu ihrer Verwendung in der Landwirtschaft als Insektizide und Herbizide bei und bieten einen chemischen Schutz gegen Schädlinge und Unkraut .
Antiparasitäre Behandlungen
Diese Verbindungen werden auch auf ihr Potenzial zur Behandlung von parasitären Infektionen wie Malaria, Trypanosomiase, Leishmaniose und Amöbiasis untersucht. Ihr breites Spektrum an biologischer Aktivität macht sie zu geeigneten Kandidaten für die Entwicklung von Antiparasitika .
Proteomikforschung
This compound wird in der Proteomikforschung eingesetzt. Seine einzigartigen chemischen Eigenschaften ermöglichen seine Anwendung in der Untersuchung von Proteinen, insbesondere beim Verständnis von Proteinfunktionen und -wechselwirkungen .
Wirkmechanismus
Target of Action
2-Quinoxalinemethanol Nitrate 1,4-Dioxide is a derivative of Quinoxaline 1,4-dioxides . Quinoxaline 1,4-dioxides have been found to have a wide range of biological activity, including antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic properties . They interact with various target proteins, enzymes, and receptors through several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions .
Mode of Action
The mode of action of Quinoxaline 1,4-dioxides, including 2-Quinoxalinemethanol Nitrate 1,4-Dioxide, involves the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and bioreductive agents . These compounds are known to cause DNA damage , which can lead to various biological effects depending on the specific targets and the cellular context.
Biochemical Pathways
These could include pathways related to DNA repair, oxidative stress response, cell cycle regulation, and others .
Pharmacokinetics
N-oxides of heterocyclic compounds, including quinoxaline 1,4-dioxides, are known to be prodrugs due to their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells . This suggests that these compounds may have good bioavailability and can be activated in the target cells.
Result of Action
The result of the action of 2-Quinoxalinemethanol Nitrate 1,4-Dioxide is likely to depend on the specific targets and the cellular context. Given its ability to cause DNA damage , it may lead to cell death in tumor cells or bacterial cells. It may also have other effects depending on the specific biochemical pathways that it affects.
Zukünftige Richtungen
Quinoxaline 1,4-dioxides, including 2-Quinoxalinemethanol Nitrate 1,4-Dioxide, present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The prospects for their practical use in the development of drugs of various pharmaceutical groups are being evaluated .
Biochemische Analyse
Biochemical Properties
It is known that QdNOs, the group to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the QdNO compound .
Cellular Effects
Qdnos have been shown to cause DNA damage, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Qdnos are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Qdnos are known to undergo various rearrangements, which could potentially influence their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Qdnos have been used as growth promoters and antibacterial agents in livestock, suggesting that they may have dosage-dependent effects .
Metabolic Pathways
The major metabolic pathways of QdNOs involve N→O group reduction and hydroxylation, with enzymes such as xanthine oxidoreductase (XOR), aldehyde oxidase (SsAOX1), carbonyl reductase (CBR1), and cytochrome P450 (CYP) involved in the metabolism .
Transport and Distribution
The transport and distribution of QdNOs are likely to be influenced by their interactions with various transporters or binding proteins .
Subcellular Localization
Qdnos are known to interact with various cellular compartments and organelles, which could potentially influence their localization and function .
Eigenschaften
IUPAC Name |
(1-oxido-4-oxoquinoxalin-4-ium-2-yl)methyl nitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c13-10-5-7(6-17-12(15)16)11(14)9-4-2-1-3-8(9)10/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVSSBXINLRUMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)CO[N+](=O)[O-])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539662 |
Source


|
| Record name | 3-[(Nitrooxy)methyl]-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93222-85-6 |
Source


|
| Record name | 3-[(Nitrooxy)methyl]-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

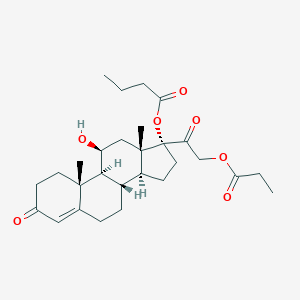
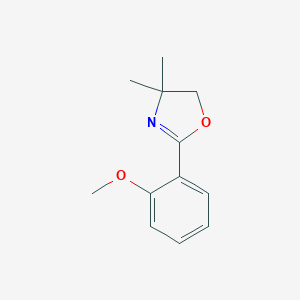


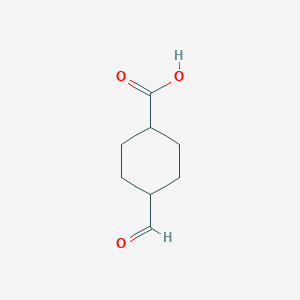

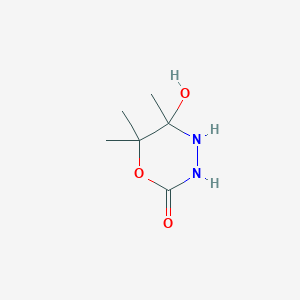
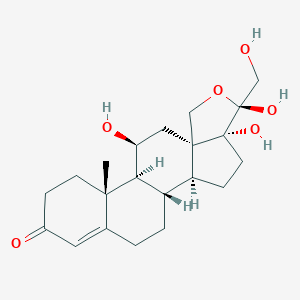
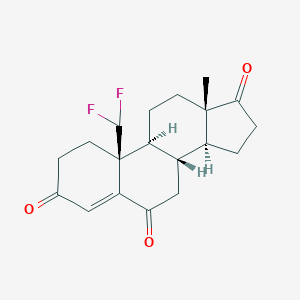

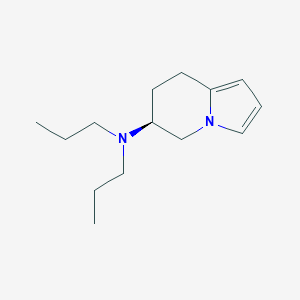
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)